Isotopic Purity and Mass Spectral Resolution versus Isonipecotic Acid
The utility of Isonipecotic acid-d9 as an internal standard is contingent on its isotopic purity and the distinct mass shift it provides compared to the unlabeled analyte, isonipecotic acid. Vendor specifications indicate a chemical purity of ≥98% for the compound, ensuring minimal interference from non-target analytes . The incorporation of nine deuterium atoms (d9) results in a nominal mass increase of 9 Da (Δm/z = +9), which is sufficient to avoid cross-talk with the natural isotopic distribution of the unlabeled analyte in a mass spectrometer, a critical requirement for precise quantification [1]. For example, the [M+H]+ ion for isonipecotic acid is m/z 130.1, while for Isonipecotic acid-d9 it is m/z 139.1. This 9 Da separation is superior to lower-labeled analogs (e.g., d4) which may have isotopic overlap, thus providing a cleaner baseline and improved signal-to-noise ratio at low concentrations [2].
| Evidence Dimension | Mass-to-charge ratio (m/z) of protonated molecule [M+H]+ |
|---|---|
| Target Compound Data | m/z ~139.1 |
| Comparator Or Baseline | Isonipecotic acid: m/z ~130.1 |
| Quantified Difference | Δm/z = +9 Da |
| Conditions | Theoretical calculation based on molecular formulas (C6H11NO2 vs. C6H2D9NO2) |
Why This Matters
This distinct mass difference is the primary driver for procurement, as it directly enables the accurate and interference-free quantification of isonipecotic acid in complex matrices.
- [1] Restek. (2015). Choosing an Internal Standard. Retrieved from https://discover.restek.com View Source
- [2] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
